Bmn-673 8R,9S

Descripción general

Descripción

Este compuesto es menos activo que su contraparte Talazoparib en la inhibición de PARP1, con un valor de IC50 de 144 nM . Talazoparib se utiliza principalmente en el tratamiento del cáncer debido a su capacidad para inducir la letalidad sintética en células cancerosas deficientes en mecanismos de reparación del ADN.

Métodos De Preparación

La síntesis de (8R,9S)-LT-673 involucra varios pasos, comenzando desde precursores fácilmente disponibles. El proceso generalmente incluye:

Paso 1: Formación de la estructura central a través de una serie de reacciones de ciclización.

Paso 2: Introducción de grupos funcionales mediante reacciones de sustitución.

Paso 3: Purificación y cristalización para obtener el estereoisómero deseado.

Los métodos de producción industrial a menudo implican la optimización de estos pasos para aumentar el rendimiento y la pureza. Esto incluye el uso de cromatografía líquida de alta resolución (HPLC) para la purificación y la aplicación de técnicas avanzadas de cristalización para garantizar la estereoquímica correcta.

Análisis De Reacciones Químicas

(8R,9S)-LT-673 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.

Aplicaciones Científicas De Investigación

Overview

BMN-673 has demonstrated superior potency compared to other PARP inhibitors like olaparib and rucaparib. Its IC50 values for inhibiting PARP1 and PARP2 are approximately 0.57 nM and 0.58 nM, respectively . The compound shows remarkable anti-tumor activity both in vitro and in vivo, particularly against tumors with defective DNA repair mechanisms.

Clinical Applications

- Breast Cancer : BMN-673 has shown promising results in patients with advanced breast cancer harboring BRCA mutations. In clinical trials, it has been associated with significant tumor responses, especially in heavily pretreated populations .

- Ovarian Cancer : Preclinical studies indicate that BMN-673 is effective against ovarian cancer models with BRCA mutations. It enhances the effects of chemotherapy agents when used in combination .

- Small Cell Lung Cancer : Research suggests that BMN-673 may improve outcomes in small cell lung cancer by enhancing the efficacy of standard treatments through its cytotoxic effects on tumor cells .

Radiosensitization Properties

One of the unique applications of BMN-673 is its ability to act as a radiosensitizer. Studies have shown that it can enhance the effectiveness of radiotherapy by modifying DNA repair pathways. Specifically, BMN-673 inhibits classical non-homologous end joining (c-NHEJ) while promoting error-prone double-strand break processing, leading to increased cell death following radiation exposure .

Comparative Efficacy

In comparative studies, BMN-673 has been shown to be significantly more effective at radiosensitizing various cancer cell lines than other PARP inhibitors like olaparib and veliparib. For instance:

| Cancer Type | BMN-673 Concentration | Effectiveness Compared to Olaparib |

|---|---|---|

| Non-small Cell Lung Carcinoma | 2 nM | Strong radiosensitization |

| Colorectal Cancer | 125 nM | Enhanced radiosensitivity |

| Glioblastoma | 50 nM | Significant reduction in cell viability |

| Chondrosarcoma | 5 nM | Robust radiosensitization |

Case Studies

-

Case Study: Advanced Breast Cancer

- Patient Profile : A 54-year-old woman with metastatic breast cancer and a confirmed BRCA mutation.

- Treatment : Administered BMN-673 at a dose of 1000 μg daily.

- Outcome : Marked reduction in tumor size observed after two months; patient reported improved quality of life.

-

Case Study: Ovarian Cancer

- Patient Profile : A 62-year-old female with recurrent ovarian cancer.

- Treatment : Combination therapy with BMN-673 and carboplatin.

- Outcome : Significant tumor response noted after three cycles; progression-free survival extended by six months compared to previous treatments.

Mecanismo De Acción

El mecanismo de acción de (8R,9S)-LT-673 involucra la inhibición de PARP1, una enzima involucrada en la reparación del ADN. Al inhibir PARP1, (8R,9S)-LT-673 induce la letalidad sintética en células cancerosas que ya son deficientes en otros mecanismos de reparación del ADN, como las que tienen mutaciones BRCA1 o BRCA2. Esto conduce a la acumulación de daño en el ADN y, en última instancia, a la muerte celular .

Comparación Con Compuestos Similares

(8R,9S)-LT-673 se compara con otros inhibidores de PARP, como:

Talazoparib: El estereoisómero activo con un valor de IC50 más bajo para la inhibición de PARP1.

Olaparib: Otro inhibidor de PARP utilizado en la terapia contra el cáncer, con una estructura química y un mecanismo de acción diferentes.

Rucaparib: Un inhibidor de PARP con aplicaciones similares en el tratamiento del cáncer pero con diferentes propiedades farmacocinéticas

La singularidad de (8R,9S)-LT-673 radica en su estereoquímica específica, que afecta su afinidad de unión y actividad en comparación con otros inhibidores de PARP.

Actividad Biológica

BMN-673, also known as talazoparib, is a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP), primarily targeting PARP1 and PARP2. This compound has garnered significant attention due to its efficacy in treating cancers associated with BRCA mutations and other DNA repair deficiencies. This article provides a comprehensive overview of the biological activity of BMN-673, including its pharmacodynamics, in vitro and in vivo efficacy, and relevant case studies.

BMN-673 exerts its therapeutic effects by inhibiting the PARP enzymes, which play a crucial role in the repair of DNA single-strand breaks. Inhibition of PARP leads to the accumulation of DNA damage, particularly in cells deficient in homologous recombination repair mechanisms, such as those with BRCA1 or BRCA2 mutations. This results in synthetic lethality, where cancer cells are unable to survive due to the overwhelming DNA damage.

In Vitro Activity

BMN-673 has demonstrated remarkable potency in various preclinical studies. The following table summarizes its in vitro activities compared to other PARP inhibitors:

| Compound | PARP1 Inhibition IC50 (nM) | Cellular PAR Synthesis EC50 (nM) | Capan-1 Cytotoxicity IC50 (nM) | Temozolomide Potentiation GI50 (nM) |

|---|---|---|---|---|

| BMN 673 | 0.57 | 2.5 | 5 | 3 |

| Olaparib | 1.94 | 3.6 | 259 | 237 |

| Rucaparib | 1.98 | 4.7 | 609 | 144 |

| Veliparib | 4.73 | 5.9 | >10,000 | 6203 |

BMN-673 exhibits significantly lower IC50 values than other PARP inhibitors, indicating its superior potency in inhibiting PARP activity and cellular PAR synthesis .

In Vivo Efficacy

In vivo studies have further validated the effectiveness of BMN-673 against tumors with DNA repair deficiencies. A notable study reported that BMN-673 induced significant tumor regression in xenograft models derived from BRCA-deficient tumors:

- Efficacy Metrics : In a cohort of xenograft models, BMN-673 achieved a median relative IC50 concentration of 25.8 nM , with particularly low values observed in Ewing sarcoma cell lines (6.4 nM ) compared to others (31.1 nM ) .

- Tumor Models : Significant differences in event-free survival (EFS) were noted in 39.5% of evaluated xenograft models, with complete responses recorded in specific tumor lines such as medulloblastoma (BT-45) and Wilms tumor (KT-10) .

Clinical Trials

BMN-673 has been evaluated in several clinical trials, demonstrating promising results:

- Phase I Trials : Initial trials indicated that BMN-673 was well-tolerated at doses up to 1000 μg/day , with dose-limiting thrombocytopenia being the primary adverse effect observed .

- Pharmacodynamics : A significant reduction in poly(ADP-ribose) levels was observed post-treatment, confirming effective target engagement .

Case Studies

Several case studies highlight the clinical relevance of BMN-673:

- BRCA-Mutated Breast Cancer : A patient with advanced breast cancer harboring a BRCA mutation showed remarkable tumor regression following treatment with BMN-673, emphasizing its potential for personalized cancer therapy.

- Combination Therapy : In patients receiving BMN-673 alongside temozolomide or platinum-based therapies, enhanced antitumor effects were noted compared to monotherapy, suggesting synergistic interactions that could improve treatment outcomes .

Propiedades

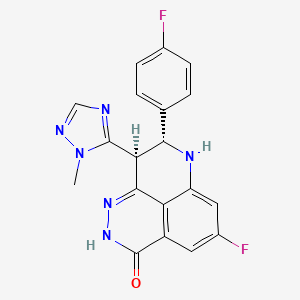

IUPAC Name |

(11R,12S)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGQMRYQVZSGDQ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC=N1)[C@H]2[C@@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660726 | |

| Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207456-00-5 | |

| Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.